molecular formula C10H11BrO2 B1625057 4-Bromo-3-(ethoxymethyl)benzaldehyde CAS No. 837408-71-6

4-Bromo-3-(ethoxymethyl)benzaldehyde

Cat. No.: B1625057
CAS No.: 837408-71-6
M. Wt: 243.1 g/mol
InChI Key: PUISGMXQLYGTLX-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxymethyl group at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde typically involves the bromination of 3-(ethoxymethyl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-(ethoxymethyl)benzoic acid.

    Reduction: 4-Bromo-3-(ethoxymethyl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(ethoxymethyl)benzaldehyde or 4-cyano-3-(ethoxymethyl)benzaldehyde.

Scientific Research Applications

4-Bromo-3-(ethoxymethyl)benzaldehyde is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethoxymethyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzaldehyde
  • 4-Bromo-3-(bromomethyl)benzaldehyde
  • 4-Bromo-3-(methoxymethyl)benzaldehyde

Uniqueness

4-Bromo-3-(ethoxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and an ethoxymethyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUISGMXQLYGTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461989
Record name 4-bromo-3-(ethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837408-71-6
Record name 4-bromo-3-(ethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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